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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxy-2-nitropyridine

Cat. No.: B8637219

Get Quote

Executive Summary: The "Privileged" Scaffold
4-Fluoro-3-hydroxy-2-nitropyridine is a tri-functionalized pyridine derivative. Its value lies in

the orthogonal reactivity of its three substituents, allowing for precise, sequential modification.

4-Fluoro: A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr),

enabled by the para-pyridine nitrogen and the meta-nitro group.

3-Hydroxy: An electron-donating group (EDG) that provides solubility, hydrogen-bonding

capability (donor/acceptor), and a handle for O-alkylation or protection.

2-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for SNAr and

serves as a latent amine (via reduction) for subsequent heterocyclization.

This molecule is theoretically positioned as a precursor for 2-amino-3-hydroxypyridine

derivatives, a motif found in numerous oncology and CNS drugs.

Chemical Structure & Physical Properties[1]
Identification Data[2][3][4][5]
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Systematic Name: 4-Fluoro-3-hydroxy-2-nitropyridine

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.09 g/mol

Core Scaffold CAS (Precursor): 15128-82-2 (3-Hydroxy-2-nitropyridine)

Fluorinated Precursor CAS: 1060804-45-6 (4-Fluoro-3-hydroxypyridine)[1]

Predicted Physical Properties
Based on structure-activity relationship (SAR) data of analogous nitropyridines.

Property Value / Description Note

Appearance
Yellow to Orange Crystalline

Solid

Nitro-pyridines are

characteristically yellow.

Melting Point 65–75 °C (Estimated)

Lower than non-fluorinated

analog due to F-disruption of

packing.

pKa (OH) ~5.5 – 6.5

More acidic than phenol due to

2-Nitro and Pyridine N electron

withdrawal.

Solubility DMSO, MeOH, EtOAc
Poor water solubility; soluble in

polar organic solvents.

Stability Hygroscopic, Light Sensitive
Store under inert gas (N₂/Ar) at

2–8°C.

Synthesis & Manufacturing Protocols
Since this specific isomer is not a commodity chemical, it is synthesized via electrophilic

nitration of the fluorinated precursor or functional group interconversion.

Primary Route: Nitration of 4-Fluoro-3-hydroxypyridine
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The most direct route utilizes the directing power of the 3-hydroxyl group to install the nitro

group at the 2-position.

Protocol:

Starting Material: Dissolve 4-Fluoro-3-hydroxypyridine (1.0 eq) in concentrated H₂SO₄ at

0°C.

Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

Reaction: Allow to warm to room temperature (RT). The 3-OH directs ortho (to pos 2) and

para (to pos 6). However, position 2 is electronically favored due to the inductive effect of the

ring nitrogen.

Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[2]

Purification: Recrystallization from Ethanol/Water.

Alternative Route: Halex Reaction (Theoretical)
Starting from 4-Chloro-3-hydroxy-2-nitropyridine, a Halogen Exchange (Halex) reaction can be

performed.

Reagents: KF (spray-dried), 18-crown-6 (catalyst).

Solvent: Sulfolane or DMSO (anhydrous).

Conditions: 120°C for 4–6 hours.

Note: This route is harsher and may lead to degradation of the nitro group.

Synthesis Workflow Diagram

4-Fluoro-3-hydroxypyridine
(CAS 1060804-45-6)

H2SO4 / Fuming HNO3
(Electrophilic Aromatic Substitution)

Dissolution Sigma Complex
Intermediate

0°C -> RT 4-Fluoro-3-hydroxy-2-nitropyridine
(Target)

-H2O (Elimination)
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Caption: Electrophilic nitration pathway utilizing the ortho-directing effect of the 3-hydroxyl

group.

Reactivity Profile: The SNAr "Soft Spot"
The defining feature of 4-Fluoro-3-hydroxy-2-nitropyridine is the extreme lability of the C4-

Fluorine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The 4-position is activated by:

Inductive (-I) effect of the Pyridine Nitrogen.

Resonance (-M) effect of the 2-Nitro group (though meta-positioned, the overall electron

deficiency of the ring is critical).

Leaving Group Ability: Fluoride is the best leaving group for SNAr in heteroaromatics due to

the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol (General SNAr):

Dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1 mmol) in DMF or NMP.

Add Base: K₂CO₃ or DIPEA (2–3 eq) to deprotonate the nucleophile and the 3-OH (forming

the phenoxide, which may reduce reactivity slightly via donation, but the 4-F remains labile).

Add Nucleophile: Primary/Secondary amine, thiol, or alkoxide (1.1 eq).

Conditions: Stir at RT to 60°C. Monitoring by LCMS is essential.

Reduction to 2-Amino-3-hydroxypyridines
The 2-nitro group can be reduced to an amine using:

H₂ / Pd-C: Standard hydrogenation (Caution: may defluorinate if not carefully controlled).

Fe / NH₄Cl: Chemoselective reduction that preserves the C-F bond (if SNAr is not performed

first).
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Reactivity & Pathway Diagram

Pathway A: S_NAr (C4 Substitution) Pathway B: Nitro Reduction
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2-Amino-4-fluoro-3-hydroxypyridine

Preserves F (Fe/NH4Cl)

Click to download full resolution via product page

Caption: Divergent synthesis pathways: C4-substitution (SNAr) vs. C2-reduction.

Applications in Drug Discovery[1]
Kinase Inhibitor Design
The 2-amino-3-hydroxypyridine motif (derived from this scaffold) is a bioisostere for the hinge-

binding region of ATP.

The Pyridine N accepts a H-bond.

The 2-Amino group donates a H-bond.

The 3-Hydroxy group can form an intramolecular H-bond with the 2-amino group, locking the

conformation, or interact with the gatekeeper residue.

PROTAC Linkers
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The 4-fluoro position allows for the attachment of linker chains for Proteolysis Targeting

Chimeras (PROTACs). The high reactivity allows "late-stage functionalization" of complex

ligands.

Safety & Handling (MSDS Highlights)
Hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Specific Handling:

Nitro-aromatics are potentially explosive if heated under confinement. Do not distill to

dryness.

Fluorinated compounds: Thermal decomposition may release HF (Hydrofluoric Acid). Use

glass-lined or Teflon equipment for high-temperature reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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